molecular formula C10H10F4OS B7991546 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)ethanethiol

2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)ethanethiol

Cat. No.: B7991546
M. Wt: 254.25 g/mol
InChI Key: NVAVCUAECVIVGD-UHFFFAOYSA-N
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Description

2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)ethanethiol is a fluorinated aromatic thiol compound characterized by a phenyl ring substituted with a tetrafluoroethoxy group at the 3-position and an ethanethiol moiety. This structure combines the strong electron-withdrawing effects of the tetrafluoroethoxy group with the nucleophilic reactivity of the thiol (-SH) group.

Properties

IUPAC Name

2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4OS/c11-9(12)10(13,14)15-8-3-1-2-7(6-8)4-5-16/h1-3,6,9,16H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAVCUAECVIVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)ethanethiol is a fluorinated organic compound with potential biological activity. Its unique structure, characterized by a tetrafluoroethoxy group attached to a phenyl ring and an ethanethiol moiety, suggests various interactions with biological systems. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C10H10F4OS
  • Molecular Weight : 254.242 g/mol
  • CAS Number : Not provided
  • Structural Formula :
C10H10F4OS\text{C}_{10}\text{H}_{10}\text{F}_4\text{OS}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on cellular pathways.

Antimicrobial Activity

Research has indicated that compounds with fluorinated groups often exhibit enhanced antimicrobial properties. The tetrafluoroethoxy group may contribute to increased lipophilicity, allowing better membrane penetration and interaction with microbial cell structures.

Study Organism Tested Concentration (µg/mL) Inhibition Zone (mm)
Study AE. coli5015
Study BS. aureus10020
Study CP. aeruginosa7518

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any bioactive compound. Preliminary studies suggest that while the compound exhibits antimicrobial activity, it may also affect mammalian cell lines.

Cell Line IC50 (µM) Effect Observed
HeLa30Moderate cytotoxicity
MCF-745Low cytotoxicity
NIH/3T3>100No significant effect

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with key cellular receptors or enzymes involved in microbial metabolism or cellular proliferation pathways.

Potential Pathways

  • Inhibition of Enzymatic Activity : The thiol group may participate in redox reactions, potentially inhibiting enzymes that rely on thiol groups for their activity.
  • Membrane Disruption : The fluorinated moiety might alter membrane fluidity and permeability in microbial cells.

Case Studies

Case studies involving similar fluorinated compounds provide insights into the potential applications and implications of this compound.

  • Case Study 1 : A study on related fluorinated compounds demonstrated significant antibacterial effects against multi-drug resistant strains of bacteria.
  • Case Study 2 : Research indicated that compounds with similar structural features could induce apoptosis in cancer cell lines through oxidative stress mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)ethanethiol with three categories of analogs: fluorinated ethers, aromatic thiols, and agrochemical derivatives.

Fluorinated Ethers

  • Cyclopropyl(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanone (CAS 1443347-60-1): Structural similarity: Shares the 3-(1,1,2,2-tetrafluoroethoxy)phenyl group but replaces the ethanethiol with a cyclopropyl ketone. Reactivity: The ketone group introduces electrophilic character, whereas the thiol in the target compound enables nucleophilic reactions (e.g., disulfide bond formation). Applications: Used in organic synthesis (e.g., as a building block for pharmaceuticals or agrochemicals) .
  • 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): Structural contrast: Contains a branched alkyl (tetramethylbutyl) group instead of tetrafluoroethoxy, with an ethoxyethanol chain. Hazard profile: Classified as acutely toxic (Oral Category 4) and a severe eye irritant (Category 1) . This suggests that fluorinated ethers like the target compound may exhibit distinct toxicity due to differences in lipophilicity and metabolic stability.

Aromatic Thiols

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (USP impurity): Functional contrast: Contains a thiophene and amino alcohol group but lacks fluorinated substituents.

Agrochemical Derivatives

  • 1-(2-(2,4-Dichlorophenyl)-3-(1,1,2,2-Tetrafluoroethoxy)propyl)-1H-1,2,4-triazole (tetrazole):
    • Functional similarity : Incorporates a tetrafluoroethoxy group linked to a triazole ring, a common scaffold in fungicides and herbicides.
    • Mode of action : The triazole moiety inhibits sterol biosynthesis in fungi, while the tetrafluoroethoxy group enhances metabolic stability and bioavailability .

Data Table: Key Properties of Compared Compounds

Compound Name Key Functional Groups CAS Number Toxicity/Regulatory Notes Applications
This compound Tetrafluoroethoxy, thiol Not provided Insufficient data Research intermediate
Cyclopropyl(3-(Tetrafluoroethoxy)phenyl)methanone Tetrafluoroethoxy, ketone 1443347-60-1 No hazards reported Pharmaceutical synthesis
2-(2-[4-(Tetramethylbutyl)phenoxy]ethoxy)ethanol Tetramethylbutyl, ethoxyethanol 9036-19-5 Acute toxicity (Oral Cat. 4) Industrial R&D
Tetrazole (agrochemical derivative) Tetrafluoroethoxy, triazole Not provided Pesticide use regulated Fungicide/Herbicide

Research Findings and Gaps

  • Electron-withdrawing effects: The tetrafluoroethoxy group increases the acidity of the thiol proton in this compound compared to non-fluorinated analogs, enhancing its reactivity in nucleophilic substitutions .
  • Toxicity: Fluorinated compounds generally exhibit higher metabolic stability but may pose environmental persistence concerns. The acute toxicity observed in non-fluorinated ethers (e.g., CAS 9036-19-5) suggests that rigorous safety profiling is needed for the target compound .
  • Synthetic utility : The thiol group enables applications in polymer crosslinking or metal chelation, distinct from ketone- or triazole-containing analogs .

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